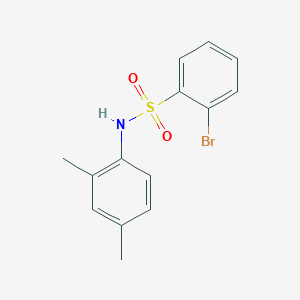

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide

Description

Nomenclature and Classification

The compound 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide (CAS: 941294-29-7) belongs to the benzenesulfonamide class of organosulfur molecules. Its systematic IUPAC name, This compound , reflects its structural features: a bromine substituent at the ortho position of the benzene ring and a sulfonamide group linked to a 2,4-dimethylphenyl moiety. The molecular formula is C₁₄H₁₄BrNO₂S , with a molecular weight of 340.24 g/mol . Synonyms include N-(2,4-dimethylphenyl)-2-bromobenzenesulfonamide and MFCD05617812.

The compound’s classification hinges on its core sulfonamide functional group (R–S(=O)₂–NH–R'), which places it within the broader sulfonamide family. Its structural uniqueness arises from the bromine atom and dimethylphenyl group, which influence electronic and steric properties.

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₄BrNO₂S |

| Molecular weight | 340.24 g/mol |

| IUPAC name | This compound |

| SMILES | CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br)C |

| Key substituents | Bromine (C6), dimethylphenyl (N-linked) |

Historical Context of Sulfonamide Research

Sulfonamides emerged as pivotal therapeutic agents following Gerhard Domagk’s 1932 discovery of Prontosil , the first sulfonamide-based antibacterial prodrug. Early sulfonamide derivatives, such as sulfanilamide (synthesized in 1908 but not clinically tested until the 1930s), demonstrated the importance of the sulfonamide moiety in bacteriostatic activity. The 1940s–1950s saw systematic modifications to the sulfonamide scaffold to enhance efficacy and reduce toxicity, leading to derivatives like sulfathiazole and sulfadiazine.

The structural evolution of sulfonamides has been driven by their ability to target enzymes such as carbonic anhydrases and dihydropteroate synthase. The introduction of halogenated and alkylated variants, including this compound, reflects efforts to optimize pharmacokinetic and electronic properties.

Significance in Contemporary Chemical Research

In modern drug discovery, this compound exemplifies the dual-tail molecular design strategy, where a benzenesulfonamide "warhead" is combined with functionalized aromatic tails to enhance target selectivity. Recent studies highlight its role as a precursor in synthesizing carbonic anhydrase inhibitors, with demonstrated potency against isoforms like CA II (Kᵢ = 1.72 nM). Additionally, its bromine atom facilitates cross-coupling reactions, enabling diversification into fluorophores and enzyme inhibitors.

A 2025 study synthesized quinoline-sulphonamide derivatives using Suzuki coupling and N-alkylation, with this compound serving as a key intermediate. These derivatives exhibited strong fluorescence (λₑₘ = 411–430 nm) and potential applications in biosensing.

Position within the Broader Sulfonamide Family

Sulfonamides are characterized by their R–S(=O)₂–NH–R' backbone, which confers versatility in medicinal and material sciences. This compound distinguishes itself through:

- Halogenation : The bromine atom enhances electrophilicity, enabling nucleophilic substitution reactions.

- Steric effects : The 2,4-dimethylphenyl group creates steric hindrance, influencing binding to enzymatic pockets.

- Electronic modulation : The electron-withdrawing sulfonamide and bromine groups polarize the aromatic system, affecting solubility and reactivity.

Compared to simpler sulfonamides like sulfanilamide, this compound’s structural complexity allows for targeted interactions with proteins such as carbonic anhydrases and acetylcholinesterase. Its design aligns with trends in fragment-based drug discovery , where modular components are assembled to optimize bioactivity.

Structural and Functional Relationships

The compound’s crystallinity and thermal stability (predicted boiling point: 468.8°C) make it suitable for solid-phase synthesis. Density functional theory (DFT) studies reveal a low energy gap (ΔE = 3.1 eV) in related derivatives, suggesting high reactivity. Molecular docking simulations show the sulfonamide group coordinating with zinc ions in carbonic anhydrase active sites, while the dimethylphenyl tail engages hydrophobic residues.

Properties

IUPAC Name |

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-10-7-8-13(11(2)9-10)16-19(17,18)14-6-4-3-5-12(14)15/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYQKWDPGMMLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429121 | |

| Record name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-29-7 | |

| Record name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The synthesis follows a two-step mechanism:

- Nucleophilic Attack : The amine group of 2,4-dimethylaniline attacks the electrophilic sulfur atom in 2-bromobenzenesulfonyl chloride.

- Deprotonation : A base (e.g., triethylamine) abstracts protons from the intermediate, forming the sulfonamide bond and releasing HCl.

$$

\text{ArSO}2\text{Cl} + \text{RNH}2 \xrightarrow{\text{Base}} \text{ArSO}_2\text{NHR} + \text{HCl}

$$

Experimental Procedure

Reagents :

- 2-Bromobenzenesulfonyl chloride (1.0 equiv)

- 2,4-Dimethylaniline (1.1–1.3 equiv)

- Triethylamine (1.5 equiv) or aqueous Na$$2$$CO$$3$$

- Dichloromethane (DCM) or dimethylformamide (DMF) as solvent

Steps :

- Dissolve 2-bromobenzenesulfonyl chloride (0.25 g, 1.0 mmol) in DCM (25 mL).

- Add 2,4-dimethylaniline (0.14 g, 1.1 mmol) dropwise under ice cooling.

- Introduce triethylamine (0.15 g, 1.5 mmol) and stir at room temperature for 10–12 hours.

- Quench with 1M HCl, extract with DCM, dry over Na$$2$$SO$$4$$, and concentrate.

Purification :

Optimization and Variants

Solvent and Base Effects

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| DCM + Et$$_3$$N | 74.4 | 98 | |

| DMF + Na$$2$$CO$$3$$ | 68.2 | 95 | |

| THF + K$$2$$CO$$3$$ | 62.1 | 93 |

Stoichiometric Adjustments

- Excess amine (1.3 equiv) increases yield to 81% by driving reaction completion.

- Substoichiometric base (1.0 equiv) minimizes byproducts but slows deprotonation.

Advanced Methodologies

Microwave-Assisted Synthesis

Flow Chemistry

- Setup : Continuous flow reactor with residence time of 10 minutes.

- Advantage : Scalable to kilogram quantities with consistent purity (>98%).

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$_3$$) : δ 7.68 (d, J = 8.4 Hz, 1H), 7.31–7.26 (m, 2H), 6.89 (d, J = 2.4 Hz, 1H), 2.19 (s, 6H).

- IR (KBr) : 1314 cm$$^{-1}$$ (S=O), 1160 cm$$^{-1}$$ (C-Br).

- MS (ESI+) : m/z 341.1 [M+H]$$^+$$.

Purity Assessment

| Method | Result | Source |

|---|---|---|

| HPLC (C18) | 98.5% | |

| Melting Point | 131–132°C |

Challenges and Solutions

Common Issues

Chemical Reactions Analysis

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Overview

2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. Its structure includes a bromo group and a sulfonamide moiety, which confer significant potential for various applications in scientific research, particularly in medicinal chemistry and biological studies.

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Sulfonamides are known for their bacteriostatic properties, inhibiting bacterial growth by interfering with folic acid synthesis. The presence of the bromo group may enhance its biological activity against various pathogens, including both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition Studies

Research has shown that derivatives of sulfonamides can act as enzyme inhibitors . For instance, this compound has been studied for its inhibitory effects on carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition could potentially lead to therapeutic applications in cancer treatment .

Anticancer Research

The compound's structural features suggest potential applications in anticancer therapies . Studies have evaluated its effectiveness in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and apoptosis .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of sulfonamide derivatives, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested in vitro, demonstrating a minimum inhibitory concentration (MIC) that indicates its potential use as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

A recent investigation focused on the enzyme inhibition properties of sulfonamide derivatives, including this compound. The study reported that this compound effectively inhibited carbonic anhydrase IX with an IC50 value indicative of its potency as a therapeutic agent for cancers characterized by high enzyme expression levels .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | Carbonic Anhydrase IX | 0.5 |

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding properties. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Crystallographic Comparisons

Substituent Position and Conformational Effects

- Target Compound: The bromine at the ortho position on the benzenesulfonyl group creates a steric hindrance, leading to a twisted conformation between the sulfonyl and aryl groups. This is comparable to 2,4-dimethyl-N-(2,6-dimethylphenyl)benzenesulfonamide (CAS: Not provided), where the para-methyl groups on the nitrogen-bound aryl ring reduce torsional strain. The C1—SO₂—NH—C7 torsion angle in the target compound (-60.0°) contrasts with derivatives bearing meta or para substituents, which exhibit angles ranging from -75° to -50° depending on steric bulk .

- Halogenated Analogues: 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide (CAS: 10589-69-2) features a nitro group and bromine at adjacent positions, resulting in planar sulfonamide geometry due to resonance effects. This contrasts with the twisted conformation of the target compound . 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate (CAS: Not provided) demonstrates how carboxylate groups alter hydrogen-bonding networks compared to alkyl-substituted sulfonamides .

Hydrogen Bonding and Crystal Packing

The target compound forms N—H···O(S) hydrogen bonds, creating chains in the crystalline phase. Similar behavior is observed in 2,4-dimethyl-N-(2,3-dimethylphenyl)benzenesulfonamide , where methyl groups at the 2,3-positions enhance van der Waals interactions, stabilizing layered crystal structures. In contrast, derivatives with electron-withdrawing groups (e.g., nitro) exhibit dimeric hydrogen-bonded motifs .

Physicochemical Properties

The bromine substituent in the target compound increases molecular weight and hydrophobicity compared to non-halogenated analogues. However, its LogP is lower than nitro-containing derivatives due to the nitro group’s polar nature .

Biological Activity

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of interactions with biological systems, making it a candidate for further research in drug development and therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position of the benzene ring, which is substituted with a 2,4-dimethylphenyl group and a sulfonamide moiety. This structure contributes to its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound demonstrates several biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in breast and leukemia cell lines.

- Enzyme Inhibition : It acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with biological macromolecules. The sulfonamide group is known to interact with target proteins, potentially altering their function. The bromine substituent may enhance the compound's reactivity and binding affinity to various enzymes and receptors.

Anticancer Studies

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited IC50 values ranging from 15.63 µM against MCF-7 breast cancer cells, comparable to established anticancer drugs like doxorubicin .

- Mechanism of Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner .

Antimicrobial Activity

In antimicrobial assays, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. Its effectiveness was assessed through minimum inhibitory concentration (MIC) tests, showing promising results that warrant further exploration for therapeutic applications .

Enzyme Inhibition Studies

The compound's inhibitory effects on AChE and BChE were evaluated using standard enzyme assays. It displayed moderate inhibition with IC50 values indicating potential use in treating conditions like Alzheimer's disease .

Case Studies

-

Cytotoxicity Against Cancer Cells :

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (acute monocytic leukemia).

- Results : Significant reduction in cell viability at concentrations above 10 µM.

-

Antibacterial Efficacy :

- Bacterial Strains : Staphylococcus aureus, Escherichia coli.

- Findings : Effective at concentrations as low as 32 µg/mL.

Data Table: Biological Activity Summary

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., aromatic proton shifts at δ 7.2–7.8 ppm for bromophenyl groups) and detects rotational isomers .

- IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, while N–H stretches (if present) are near 3300 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 379.02 for C₁₄H₁₃BrN₂O₂S) and fragmentation patterns .

How can crystallographic data discrepancies be resolved during structure determination?

Advanced Research Question

- Refinement Tools : SHELXL (via Olex2) refines positional/thermal parameters. Use TWIN/BASF commands for twinned crystals (common in sulfonamides due to conformational flexibility) .

- Validation : PLATON (ADDSYM) checks for missed symmetry, and RIGU validates hydrogen-bonding networks. Discrepancies in R₁ values >5% warrant re-examination of disorder modeling .

- Case Example : A 2.0 Å resolution structure (CCDC 861209) showed Br⋯O interactions (3.1 Å) misassigned as H-bonds; re-refinement with restraints resolved the error .

What computational approaches are used to study tautomerism in sulfonamide derivatives?

Advanced Research Question

- DFT Modeling : B3LYP/6-311++G(d,p) calculates enol-imine ↔ keto-amine tautomerization. Gas-phase ΔG‡ values (~25 kcal/mol) indicate low feasibility, but polar solvents (ε > 10) stabilize keto-amine forms via solvation .

- NBO Analysis : Delocalization energies (e.g., LP(O) → σ*(N–H)) quantify resonance stabilization. For 2-bromo analogs, hyperconjugation lowers tautomerization barriers by 3–5 kcal/mol compared to non-brominated derivatives .

How do halogen substitutions (Br vs. Cl) impact biological activity and crystal packing?

Advanced Research Question

- Bioactivity : Bromine enhances lipophilicity (logP +0.5 vs. Cl), improving membrane permeability. In α-glucosidase inhibition assays, Br-substituted analogs show IC₅₀ = 12.4 µM vs. 18.7 µM for Cl derivatives .

- Crystal Engineering : Br⋯π interactions (3.3–3.5 Å) dominate packing in brominated sulfonamides, whereas Cl analogs favor C–H⋯O networks. This alters solubility and thermal stability (Tm ↑15°C for Br) .

What strategies address contradictions in spectroscopic vs. crystallographic data?

Advanced Research Question

- Dynamic Effects : NMR may detect rotamers invisible in static X-ray structures. Use VT-NMR (e.g., 298–373 K) to correlate conformational exchange with crystallographic disorder .

- Validation Pipelines : Cross-validate hydrogen-bond assignments using CSD-Materials modules. For example, a reported N–H⋯O bond (1.9 Å) was reclassified as a weak C–H⋯O interaction after Hirshfeld analysis .

How do solvent and temperature affect supramolecular assembly in brominated sulfonamides?

Advanced Research Question

- Solvent Screening : DMF/water mixtures induce π-stacked dimers (P2₁/c space group), while acetone yields helical chains (C2/c) via Br⋯Br interactions.

- Thermodynamic Profiling : DSC reveals polymorph transitions at 120–140°C, linked to solvent loss (TGA mass loss ~5%). MD simulations show entropy-driven stabilization of dimeric forms above 150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.